4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide
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Overview
Description
4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative known for its diverse applications in scientific research. This compound is used in the synthesis of various supramolecular structures, such as metal-organic frameworks and coordination polymers. It also exhibits antiproliferative activity against several tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide typically involves the reaction of 4,5-dibromo-6-oxopyridazine with benzene-1-sulfonamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted sulfonamide compounds .
Scientific Research Applications
4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s antiproliferative activity is attributed to its ability to interfere with cellular processes essential for tumor cell growth and survival. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dibromo-6-oxopyridazin-1-yl)benzenesulfonamide: A closely related compound with similar structural features and applications.
(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl acetate: Another derivative with comparable properties.
Uniqueness
4-(4,5-Dibromo-6-oxo-1,6-dihydropyridazin-1-yl)benzene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form supramolecular structures and exhibit antiproliferative effects makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(4,5-dibromo-6-oxopyridazin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O3S/c11-8-5-14-15(10(16)9(8)12)6-1-3-7(4-2-6)19(13,17)18/h1-5H,(H2,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDPAAQMJGNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C=N2)Br)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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